Aqueous Stability vs. Sulfonyl Chloride
Sulfonyl fluorides as a class exhibit markedly greater resistance to hydrolysis under neutral and mildly acidic aqueous conditions compared to sulfonyl chlorides. The stability order of sulfonyl halides is well-established: fluorides > chlorides > bromides > iodides [1]. While 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is designated moisture-sensitive (density 1.835 g·mL⁻¹ at 25 °C, flash point 66 °C, refractive index n20/D 1.5240) and requires anhydrous handling, the corresponding sulfonyl fluoride is characterized by storage recommendations of sealed, dry conditions at 2–8 °C without classification as moisture-sensitive, enabling ambient-temperature shipping without decomposition . This differential stability translates into practical advantages: the sulfonyl fluoride can participate in on-water SuFEx reactions and tolerate aqueous workup procedures that would hydrolyze the chloride analog within minutes [1]. In one comparative study of aliphatic systems, sulfonyl fluorides successfully reacted with functionalized amines where corresponding sulfonyl chlorides gave no measurable product due to competing hydrolysis [2].
| Evidence Dimension | Hydrolytic stability under ambient moisture |
|---|---|
| Target Compound Data | Stable; storage at 2–8 °C sealed in dry conditions; ambient shipping without decomposition (3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride, MW 307.06, CAS 1842346-70-6) |
| Comparator Or Baseline | Moisture-sensitive; density 1.835 g·mL⁻¹, flash point 66 °C (3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, MW 323.52, CAS 351003-46-8) |
| Quantified Difference | Sulfonyl fluoride: stable to aqueous conditions; sulfonyl chloride: requires rigorously anhydrous conditions. Class stability order: –SO₂F > –SO₂Cl >> –SO₂Br > –SO₂I [1]. Orthogonal evidence: aliphatic sulfonyl fluorides produced 60–99% yields with functionalized amines where sulfonyl chlorides failed (0% yield) [2]. |
| Conditions | Ambient laboratory atmosphere; aqueous reaction and workup conditions |
Why This Matters
This stability advantage eliminates the need for anhydrous solvents and glovebox handling, reducing procurement and operational costs while enabling reactions impossible with sulfonyl chlorides.
- [1] Wikipedia Contributors. Sulfonyl Halide. Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Sulfonyl_halide (accessed 2026-05-01). View Source
- [2] Bogolubsky, A. V.; Moroz, Y. S.; Mykhailiuk, P. K.; Pipko, S. E.; Konovets, A. I.; Sadkova, I. V.; Tolmachev, A. A. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Comb. Sci. 2014, 16, 192–197. DOI: 10.1021/co400164z. View Source
